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3-Hydroxyazetidine-3-carbonitrile

Cat. No.: B15234570
M. Wt: 98.10 g/mol
InChI Key: UANYAJXOOSFGOM-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles as Strained Ring Systems

Four-membered heterocycles, including azetidines, oxetanes (containing oxygen), and thietanes (containing sulfur), are of significant interest in chemistry due to their unique properties stemming from their strained ring structures. numberanalytics.com This ring strain, a consequence of bond angles deviating from the ideal, makes these compounds more reactive than their open-chain or larger-ring counterparts. britannica.com

Azetidines possess a ring strain of approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly reactive and less stable three-membered aziridines (27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This balance of reactivity and stability makes azetidines particularly useful; they are stable enough for practical handling but can be induced to undergo specific ring-opening reactions under controlled conditions. rsc.orgrsc.org This reactivity makes them valuable as synthetic intermediates. rsc.org

The presence of the nitrogen atom within the strained four-membered ring also allows for a variety of synthetic modifications and provides a basic nitrogen center in target molecules. acs.org

Historical Development and Evolution of Azetidine (B1206935) Synthesis Methodologies

The first synthesis of an azetidine was reported in 1888. rsc.org Initially, these compounds were viewed as mere analogs of aziridines. rsc.org However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, spurred increased interest in this heterocyclic system. rsc.org

Historically, the synthesis of azetidines has been challenging due to the high energy of the transition states leading to the formation of the four-membered ring. bham.ac.uk Early and common methods for constructing the azetidine ring include:

Intramolecular Cyclization: This is a primary strategy, often involving the nucleophilic substitution of a leaving group on a γ-carbon by a nitrogen atom. rsc.org This can be achieved through methods like the reductive cyclization of β-haloalkylimines or the cyclization of allylic and homoallylic amines. magtech.com.cnbham.ac.uk

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an atom-economical way to form azetidines. researchgate.net

In recent years, significant advances have expanded the toolbox for azetidine synthesis. rsc.orgrsc.org These modern methodologies include:

C-H Functionalization: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for creating azetidine rings. organic-chemistry.org

Ring Expansion and Contraction: Azetidines can be synthesized through the ring expansion of three-membered heterocycles like aziridines or the ring contraction of five-membered rings. magtech.com.cn

Strain-Release Homologation: Novel methods utilizing highly strained precursors like azabicyclo[1.1.0]butanes have been developed. rsc.org

Metal-mediated Couplings: Titanium-mediated Kulinkovich-type reactions have been employed to create spirocyclic azetidines. rsc.org

Challenges and Opportunities in the Construction and Functionalization of Azetidine Cores

Despite recent progress, the synthesis and use of azetidines still present challenges. The formation of the four-membered ring can be difficult, often leading to lower yields compared to the formation of five- or six-membered rings. bham.ac.ukresearchgate.net Side reactions, such as the formation of three-membered aziridine (B145994) rings, can also occur. bham.ac.uk The inherent ring strain can lead to stability issues and undesired decomposition pathways, particularly under acidic conditions where the azetidine nitrogen can be protonated, facilitating ring-opening. acs.org

However, these challenges are coupled with significant opportunities. The unique three-dimensional structure and properties of azetidines make them highly desirable in medicinal chemistry. nih.gov They can serve as bioisosteres for other chemical groups, potentially improving the pharmacokinetic properties of drug candidates. rsc.orgnih.gov The ability to perform late-stage functionalization on the azetidine ring is a key area of opportunity, allowing for the diversification of complex molecules. nih.gov The development of new synthetic methods continues to broaden the accessibility and application of these valuable heterocyclic scaffolds. rsc.orgnih.gov

Fundamental Structural and Mechanistic Considerations of Azetidine Ring Strain

The reactivity of azetidines is fundamentally governed by their ring strain. rsc.orgrsc.org Unlike the planar cyclobutane (B1203170), the azetidine ring adopts a puckered or non-planar conformation to relieve some torsional strain. rsc.org This puckered structure undergoes rapid inversion. rsc.org

The bond angles within the azetidine ring are compressed compared to their ideal values, leading to angle strain. This strain energy of approximately 25.4 kcal/mol is the driving force for ring-opening reactions. rsc.orgrsc.org These reactions can be initiated by various nucleophiles, which attack one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. rsc.org The susceptibility to ring-opening is influenced by the substituents on both the nitrogen and the carbon atoms of the ring. acs.org For instance, the pKa of the azetidine nitrogen is a crucial factor in its stability, as protonation can precede ring-opening. acs.org This inherent reactivity, driven by strain release, is a central theme in the chemistry of azetidines and their derivatives. nih.gov

Data Tables

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Citation
Aziridine3~27.7 rsc.org
Azetidine 4~25.4 rsc.orgrsc.org
Pyrrolidine (B122466)5~5.4 rsc.org

Table 2: General Properties of 3-Hydroxyazetidine Hydrochloride

PropertyValueCitation
Chemical Formula C₃H₈ClNO chemicalbook.com
Molecular Weight 109.55 g/mol chemicalbook.comsigmaaldrich.com
Appearance White crystal / White to yellow to orange powder chemicalbook.com
Melting Point 85-90 °C sigmaaldrich.com
Solubility Soluble in water, DMSO, methanol chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B15234570 3-Hydroxyazetidine-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4(7)2-6-3-4/h6-7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANYAJXOOSFGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydroxyazetidine 3 Carbonitrile and Analogous Azetidine Structures

Intramolecular Cyclization Approaches to the Azetidine (B1206935) Ring System

Intramolecular cyclization is a common and effective strategy for constructing the azetidine ring. This approach relies on the formation of a carbon-nitrogen bond within a single precursor molecule that contains both the nitrogen nucleophile and a suitable electrophilic carbon center.

Nucleophilic Cyclization of 1,3-Difunctionalized Precursors

This subsection details methods where a nitrogen atom attacks a carbon three atoms away, which is functionalized with a leaving group.

A foundational method for azetidine synthesis involves the intramolecular nucleophilic substitution of γ-haloamines. frontiersin.orgnih.gov In this approach, a primary or secondary amine attacks a carbon atom bearing a halogen, leading to the displacement of the halide and the formation of the four-membered ring. The starting γ-haloamines can be prepared from readily available precursors, such as ethyl trifluoroacetoacetate. nih.gov This strategy has been a cornerstone in the synthesis of various azetidine derivatives. frontiersin.orgnih.gov

The ring-opening of epoxides by amines provides a powerful route to β-amino alcohols, which are precursors to azetidines. A particularly relevant example is the synthesis of 3-hydroxyazetidine hydrochloride from epichlorohydrin (B41342). google.comgoogle.com This process typically involves the reaction of epichlorohydrin with an amine, such as benzylamine (B48309) or tert-butylamine, to first open the epoxide ring. google.comgoogle.com The subsequent intramolecular cyclization, often promoted by a base, yields the 3-hydroxyazetidine core. google.commdpi.com The choice of the amine substituent is critical, as it can influence reaction times and yields. For instance, using benzylamine has been shown to be a more cost-effective and efficient alternative to diphenylmethylamine (benzhydrylamine) in some synthetic sequences. google.com

Recent advancements have focused on catalytic and regioselective methods. For example, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.govfrontiersin.org This catalytic system tolerates a range of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis, demonstrating high regioselectivity. nih.govfrontiersin.org

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Azetidine Formation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Product Ratio (azetidine:pyrrolidine)
1La(OTf)₃ (5)DCEReflux2.581>20:1
2La(OTf)₃ (5)BenzeneReflux--Lower selectivity
3La(OTf)₃ (15)DCEReflux---

Data derived from preliminary experiments on the intramolecular aminolysis of a model cis-3,4-epoxy amine. nih.govfrontiersin.org

Reductive Cyclization Pathways

While less common for the direct synthesis of 3-hydroxyazetidine-3-carbonitrile, reductive cyclization methods represent a viable strategy for constructing the azetidine ring. These pathways typically involve the cyclization of precursors like β-haloalkylimines. magtech.com.cn

Intermolecular Cycloaddition Reactions for Azetidine Ring Construction

Intermolecular cycloadditions, particularly [2+2] cycloadditions, offer a direct and atom-economical approach to the azetidine core by combining two unsaturated molecules.

[2+2] Cycloadditions (e.g., Photochemical and Metal-Catalyzed)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for synthesizing functionalized azetidines. researchgate.netrsc.org However, this method has historically been challenged by competing reaction pathways of the excited imine. researchgate.netrsc.org To overcome these limitations, recent research has focused on visible-light-mediated approaches. researchgate.netnih.gov

One successful strategy employs an iridium photocatalyst to facilitate the [2+2] cycloaddition between oximes, specifically 2-isoxazoline-3-carboxylates, and a wide array of alkenes. researchgate.netnih.govspringernature.com This method is characterized by its operational simplicity and mild reaction conditions. nih.gov The reaction proceeds through a triplet energy transfer mechanism from the photocatalyst to the oxime. springernature.comspringernature.com The resulting bicyclic azetidine products can be subsequently converted to free, unprotected azetidines. researchgate.netnih.gov

Table 2: Examples of Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis

Oxime SubstrateAlkene SubstratePhotocatalystYield (%)
2-Isoxazoline-3-carboxylate derivativeStyreneIr(ppy)₃Up to 99%
2-Isoxazoline-3-carboxylate derivativeElectron-rich alkeneIr(ppy)₃High
2-Isoxazoline-3-carboxylate derivativeUnactivated alkeneIr(ppy)₃High

Data synthesized from reports on visible-light-mediated aza Paternò-Büchi reactions. researchgate.netnih.govspringernature.com

Metal-catalyzed [2+2] cycloadditions also provide a route to azetidines. The Staudinger synthesis, the cycloaddition of a ketene (B1206846) and an imine, is a classic and versatile method for preparing β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. mdpi.com This reaction is often facilitated by various catalysts and can be performed with in situ generated ketenes from acyl chlorides. mdpi.com

Other Multicomponent Annulation Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly building molecular complexity. nih.govnih.gov These strategies are highly sought after for their efficiency and atom economy in constructing diverse compound libraries.

One notable example is the copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides. This method provides a mild and efficient route to highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields, proceeding through a proposed [2+2] cycloaddition mechanism. organic-chemistry.org

A four-component reaction driven by strain-release has also been developed, showcasing the modular synthesis of substituted azetidines. This sequence involves a researchgate.netacs.org-Brook rearrangement followed by a strain-release-driven anion relay. nih.govnih.gov By sequentially adding three different electrophilic partners to azabicyclo[1.1.0]butyl-lithium, a diverse library of 1,3,3-trisubstituted azetidines can be accessed. nih.govnih.gov This powerful methodology was successfully applied in a concise 4-step synthesis of the EP2 receptor antagonist PF-04418948. nih.govnih.gov

Another multicomponent approach involves the reaction of sulfonyl azides, phenylacetylenes, and benzenethiol (B1682325) Schiff bases in the presence of copper(I) iodide and triethylamine (B128534) to synthesize disulfide-linked N-sulfonylazetidin-2-imines. rsc.org

Table 1: Examples of Multicomponent Reactions for Azetidine Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Ref
3-Component Terminal Alkynes, Sulfonyl Azides, Carbodiimides Copper Catalyst 2-(Sulfonylimino)-4-(alkylimino)azetidines organic-chemistry.org
4-Component Azabicyclo[1.1.0]butyl-lithium, 3 Electrophiles Strain-Release/ researchgate.netacs.org-Brook Rearrangement 1,3,3-Trisubstituted Azetidines nih.govnih.gov
3-Component Sulfonyl Azides, Phenylacetylenes, Benzenethiol Schiff Bases CuI, Et3N Disulfide-linked N-Sulfonylazetidin-2-imines rsc.org

Ring Expansion and Rearrangement Processes Leading to Azetidines

Ring expansion and rearrangement reactions provide elegant pathways to azetidines from more readily available smaller ring systems, offering a strategic advantage in controlling substitution patterns and stereochemistry.

One-Carbon Ring Expansion of Aziridine (B145994) Derivatives

The one-carbon ring expansion of aziridines is a well-established method for azetidine synthesis. A common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This reaction can be efficiently conducted under microwave irradiation using alumina (B75360) as a solid support, providing a simple and general route to 1-arenesulfonylazetidines. organic-chemistry.org The reaction of rhodium-bound carbenes, generated from diazo compounds, with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. acs.org

Rearrangements of Substituted Small Ring Systems

The rearrangement of other small, strained rings also serves as a valuable route to the azetidine core. For example, novel superbase-promoted stereoselective rearrangement reactions of chiral oxirane (epoxide) derivatives can furnish chiral azetidine derivatives. researchgate.net Similarly, thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives yield 2-alkoxyazetidines, which are versatile intermediates for further transformations. organic-chemistry.org

A relay catalysis strategy enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the amine, followed by an iodide-catalyzed C-N bond formation to afford biologically relevant azetidines. organic-chemistry.org

Strain-Release Strategies for Azetidine Synthesis

The inherent ring strain of small bicyclic systems can be harnessed as a powerful thermodynamic driving force for the synthesis of functionalized azetidines.

Ring Opening of Azabicyclo[1.1.0]butane Derivatives

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as exceptional precursors for azetidine synthesis. rsc.orgrsc.org Their reactivity is dominated by the cleavage of the central C-N bond, which allows for the installation of substituents at the 1- and 3-positions of the azetidine ring. rsc.orgrsc.org

A modular approach involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. organic-chemistry.orgrsc.org This method provides access to a wide range of functionalized azetidine boronic esters. rsc.org

Furthermore, the direct alkylation of ABBs with organometallic reagents in the presence of a copper catalyst is a rapid method for producing bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org More recently, visible-light-driven photocatalysis has been employed to access densely functionalized azetidines from ABBs through a radical strain-release (RSR) process. rsc.org

Table 2: Strain-Release Reactions of Azabicyclo[1.1.0]butane (ABB)

Reaction Type Reagents Key Features Product Type Ref
Boronate Homologation ABB-Li, Boronic Esters, Acid 1,2-metalate rearrangement Azetidine Boronic Esters organic-chemistry.orgrsc.org
Direct Alkylation ABB, Organometal Reagents Cu(OTf)2 catalysis Bis-functionalized Azetidines organic-chemistry.org
Radical Photocatalysis ABB, Sulfonylimines Visible-light, organic photosensitizer Densely Functionalized Azetidines rsc.org
Arylation ABB, Aryl Grignard Reagents Selective C3-arylation 3-Arylated Azetidines rsc.org

Other High-Strain Precursor Transformations

Beyond ABBs, other high-strain precursors can be utilized for azetidine synthesis. Bicyclo[1.1.1]pentanes (BCPs), known for their high degree of strain, have emerged as valuable scaffolds. While not a direct synthesis of azetidines, multicomponent reactions involving the strained [1.1.1]propellane can generate complex BCPs that incorporate azetidine heterocycles. sci-hub.se For example, a copper-mediated three-component coupling of [1.1.1]propellane, a radical precursor, and a nucleophile can yield products bearing an azetidine moiety attached to the BCP core. sci-hub.se This highlights the utility of strain-release principles from various precursors in constructing complex molecules that feature the azetidine ring.

Functionalization-Enabled Synthetic Routes

The introduction of functional groups onto the azetidine ring is crucial for creating diverse molecular architectures. This section details methods that leverage functionalization as a key step in the synthetic sequence.

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules, including azetidines. This approach avoids the need for pre-functionalized starting materials, thus improving atom economy and synthetic efficiency.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a notable method for constructing the azetidine ring. acs.orgorganic-chemistry.orgnih.gov This strategy typically employs a picolinamide (B142947) (PA) directing group to facilitate the cyclization of an amine substrate. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, where the C-H bond at the γ-position is activated to form a C-N bond, yielding the azetidine ring with high diastereoselectivity. organic-chemistry.org These methods are advantageous due to their use of low catalyst loadings and inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.gov

The versatility of palladium catalysis in C-H functionalization is further highlighted by instances where azetidination occurs as a byproduct in the C-H arylation of complex molecules like pentacyclic triterpenoids. nih.gov In these cases, the picolinamide directing group facilitates not only the desired arylation but also a competing intramolecular C-H amination to form an azetidine ring. nih.gov

More recently, photoredox catalysis has been explored for the functionalization of azetidines. For instance, the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidine precursors can be achieved under visible light irradiation. digitellinc.com This method allows for the generation of tertiary benzylic azetidine radicals, which can then react with activated alkenes to produce 3-aryl-3-alkyl substituted azetidines, a class of compounds with significant medicinal relevance. digitellinc.com

Catalytic SystemApplicationKey Features
Pd(OAc)₂ / Picolinamide (PA)Intramolecular C(sp³)–H aminationLow catalyst loading, inexpensive reagents, high diastereoselectivity. organic-chemistry.orgnih.gov
Pd(OAc)₂ / CuBr₂ / CsOAcC(sp³)–H (het)arylation and azetidinationSite-selective functionalization of complex molecules. nih.gov
Photoredox Catalyst (e.g., Ir(III) complexes)Decarboxylative alkylation of azetidinesMild reaction conditions, generation of tertiary radicals. digitellinc.com

The nitrile group is a versatile functional handle that can be used to introduce substituents at the C-3 position of the azetidine ring. The protons α to the nitrile group are acidic enough to be deprotonated by strong bases, forming a nitrile-stabilized carbanion (often a covalent organolithium species). wikipedia.org This nucleophilic intermediate can then be reacted with various electrophiles in an alkylation reaction. wikipedia.org

A key challenge in the alkylation of nitriles is controlling the degree of alkylation, as over-alkylation can be a significant side reaction. wikipedia.org However, for the synthesis of C-3 substituted azetidines, methods have been developed to achieve selective mono-alkylation. For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been achieved through the formation of their N-borane complexes. rsc.orgrsc.org In this process, treatment with a strong base like lithium diisopropylamide (LDA) generates a lithiated nitrile enolate, which then reacts with an electrophile, such as benzyl bromide, with high diastereoselectivity. rsc.org

The lithiation-alkylation strategy has also been successfully applied to the synthesis of 2-substituted 3-hydroxyazetidines. uni-muenchen.de Starting from N-protected 3-hydroxyazetidine, α-lithiation followed by trapping with an electrophile yields the desired 2-substituted product with high trans-diastereoselectivity. uni-muenchen.de The choice of protecting group on the azetidine nitrogen, such as N-Boc or N-thiopivaloyl, can influence the reaction conditions and deprotection steps. uni-muenchen.de

ElectrophileAzetidine SubstrateOutcome
Benzyl bromideN-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complexα-Benzylated azetidine-2-carbonitrile (B3153824) with high diastereoselectivity. rsc.org
Various electrophilesN-tert-Butoxythiocarbonyl-azetidin-3-oltrans-2-Substituted 3-hydroxyazetidines. uni-muenchen.de
Alkyl halides, sulfonates, ketonesOxonitriles (general)Alkylation with retention of stereochemistry. nih.gov
Aldehydes, acyl cyanidesOxonitriles (general)Acylation with inversion of stereochemistry. nih.gov

Stereoselective Synthesis of Azetidine Scaffolds

Controlling the stereochemistry of substituents on the azetidine ring is paramount for the development of chiral drugs and probes. This section covers both diastereoselective and enantioselective approaches to the synthesis of substituted azetidines.

Several methods have been developed for the diastereoselective synthesis of substituted azetidines, allowing for the controlled formation of specific stereoisomers.

One such approach is the iodine-mediated cyclization of homoallyl amines, which delivers cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization. rsc.org The nature of the substituents on the starting material can influence the ratio of the azetidine product to a competing pyrrolidine (B122466) product. rsc.org

The stereoselective synthesis of cis-2,3-disubstituted azetidines can be achieved through the hydrozirconation of homoallylic amines with the Schwartz reagent, followed by treatment with iodine to form an iodocarbamate intermediate. rsc.org Base-promoted intramolecular nucleophilic ring closure of this intermediate affords the enantiopure cis-azetidine. rsc.org

For the synthesis of trans-2-aryl-3-substituted azetidines, a superbase-induced reaction has been developed. researchgate.net In this method, a key intermediate is treated with a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) at low temperatures, leading to the regio- and diastereoselective formation of the azetidine ring with a trans geometry. researchgate.net

Thermal isomerization of 2-bromomethyl-2-methylaziridines provides a route to 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org These 3-bromo-substituted azetidines can then be reacted with various nucleophiles to introduce a range of substituents at the C-3 position. rsc.org

MethodStarting MaterialKey ReagentsStereochemical Outcome
Iodine-mediated cyclizationHomoallyl aminesI₂, NaHCO₃cis-2,4-Disubstituted azetidines rsc.org
Hydrozirconation/IodocyclizationHomoallylic aminesSchwartz reagent, I₂cis-2,3-Disubstituted azetidines rsc.org
Superbase-induced cyclizationN-protected 3-chloro-1-arylpropan-1-aminesLiDA-KORtrans-2,3-Disubstituted azetidines researchgate.net
Thermal isomerization2-Bromomethyl-2-methylaziridinesHeat (DMSO)3-Bromoazetidine-3-carboxylic acid derivatives rsc.org

The synthesis of enantioenriched azetidines is of great importance, and both chiral auxiliaries and enantioselective catalysis have been effectively employed to achieve this goal.

Chiral auxiliaries guide the stereochemical outcome of a reaction and can be subsequently removed. (S)-1-phenylethylamine has been used as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, optically active α-methylbenzylamine has been used for the practical asymmetric preparation of azetidine-2-carboxylic acid. nih.gov The widely used Ellman's tert-butanesulfinamide has also been harnessed as a chiral auxiliary for the synthesis of chiral C2-substituted monocyclic azetidines with high diastereoselectivity. digitellinc.com

Enantioselective catalysis offers a more atom-economical approach to chiral azetidines. Copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of cis-2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group with the concomitant construction of two new stereogenic centers. acs.org Chiral phosphoric acid has been used as an organocatalyst in a multicomponent reaction to access tetrahydroquinoline-fused azetidines with three contiguous stereocenters in high enantioselectivity. nih.gov

MethodChiral SourceAzetidine ProductStereochemical Control
Chiral Auxiliary(S)-1-Phenylethylaminetrans-Azetidine-2,4-dicarboxylic acidDiastereomeric separation and auxiliary removal. rsc.orgrsc.org
Chiral Auxiliaryα-MethylbenzylamineAzetidine-2-carboxylic acidDiastereoselective intramolecular alkylation. nih.gov
Chiral Auxiliarytert-ButanesulfinamideC2-Substituted azetidinesDiastereoselective Grignard addition. digitellinc.com
Copper CatalysisChiral bisphosphine ligandcis-2,3-Disubstituted azetidinesEnantioselective boryl allylation. acs.org
OrganocatalysisChiral Phosphoric AcidTetrahydroquinoline-fused azetidinesEnantioselective multicomponent reaction. nih.gov

Modern Process Enhancements in Azetidine Synthesis

Modern synthetic chemistry seeks not only to create new molecules but also to do so in a more efficient, safe, and environmentally friendly manner. Several process enhancements have been applied to the synthesis of azetidines to achieve these goals.

Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of azetidines. researchgate.net For example, the cyclization of 3-(ammonio)propyl sulfates to form simple azetidines can be achieved in water in just 15 minutes under microwave irradiation. researchgate.net This technique has also been used for the cyclization of N-substituted naphthyridines with chloroacetyl chloride to produce 4-azetidinone derivatives. rasayanjournal.co.in Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions. iosrjournals.orgnih.gov

Flow chemistry offers another powerful platform for the synthesis of azetidines, providing advantages in terms of safety, scalability, and process control. acs.org The synthesis of 2-substituted azetines and 3-substituted azetidines has been demonstrated using flow technology. acs.org Flow processes can be particularly beneficial when dealing with hazardous intermediates, as they allow for their on-demand generation and immediate consumption in a subsequent step. nih.gov

Photoredox catalysis, driven by visible light, is a rapidly developing field that enables novel transformations under mild conditions. youtube.com As mentioned earlier, it has been applied to the decarboxylative alkylation of 3-aryl-azetidines. digitellinc.com Furthermore, a visible-light-driven method using an organic photosensitizer has been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release mechanism. chemrxiv.org

EnhancementMethodAdvantages
Microwave IrradiationCyclization reactionsDrastically reduced reaction times, improved yields, use of green solvents like water. researchgate.netrasayanjournal.co.iniosrjournals.org
Flow ChemistrySynthesis of substituted azetidinesEnhanced safety, scalability, precise control over reaction parameters. acs.orgnih.govresearchgate.net
Photoredox CatalysisDecarboxylative alkylation, radical strain-releaseMild reaction conditions, generation of reactive intermediates, novel bond formations. digitellinc.comyoutube.comchemrxiv.org

Flow Chemistry Applications for Scalable Synthesis

The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of azetidine frameworks, offering improved safety, efficiency, and scalability compared to traditional batch processing. This technology is particularly advantageous for handling unstable intermediates and exothermic reactions, which are common in the synthesis of strained ring systems like azetidines.

Researchers have successfully developed continuous flow methods for the synthesis of various substituted azetidines and related heterocycles. acs.org A notable example involves the generation and functionalization of C3-lithiated azetidines and C2-lithiated azetines from a common precursor, N-Boc-3-iodoazetidine. acs.org The use of flow technology in this context allows for precise control over reaction parameters and enables the safe handling of highly reactive organolithium intermediates at temperatures significantly higher than what is feasible in batch reactors. acs.org This capability not inly accelerates the reaction but also improves process control and safety.

Another application of flow chemistry is in the synthesis of 2H-azirines from vinyl azides, which serve as precursors to highly functionalized NH-aziridines. nih.gov This process, conducted in a microfluidic reactor, effectively mitigates the hazards associated with the thermal decomposition of vinyl azides, allowing for their quantitative conversion into the desired azirine products. nih.gov The ability to re-circulate the reaction mixture through the flow system ensures complete conversion, demonstrating the efficiency and robustness of this approach for scalable production. nih.gov

The table below summarizes key findings from recent research on the flow synthesis of azetidine analogues.

PrecursorTarget StructureFlow Chemistry AdvantageSolventKey FindingReference
N-Boc-3-iodoazetidine2-Substituted Azetines & 3-Substituted AzetidinesEnables use of higher temperatures for handling lithiated intermediates compared to batch.Cyclopentyl methyl ether (CPME)A common precursor can be used to generate two different classes of lithiated four-membered aza-heterocycles. acs.org
Vinyl azides2H-azirines / NH-aziridinesOvercomes hazards associated with batch reactions of vinyl azides; allows for quantitative conversion.Cyclopentyl methyl ether (CPME)A mixed flow-batch approach using a single green solvent was developed for the synthesis of functionalized NH-aziridines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of azetidines is crucial for developing environmentally responsible and economically viable manufacturing processes. A primary focus has been on the selection of sustainable solvents, waste reduction, and the use of less hazardous reagents.

A significant step towards greener synthesis is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Cyclopentyl methyl ether (CPME) has been identified as a suitable green solvent for the synthesis of azetidines, particularly in combination with flow chemistry. acs.orgnih.gov Its properties, such as a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an excellent choice for improving the sustainability profile of synthetic routes.

In the context of producing intermediates for pharmaceuticals like baricitinib, which contains an azetidine moiety, green synthetic routes have been established. One such route for an important quaternary heterocyclic intermediate starts with benzylamine and 2-(chloromethyl)oxirane. nih.gov This process utilizes water as a solvent for the initial step and employs sodium carbonate for the subsequent cyclization, avoiding more hazardous reagents and simplifying the workup procedure. nih.gov Furthermore, the deprotection of a benzyl group is achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst, a clean and efficient method that produces toluene (B28343) as a readily removable by-product. scienceopen.com

Visible-light-mediated reactions also represent a green approach to constructing azetidine rings. A method for preparing densely functionalized vinyl azetidines and β-lactams from allenamides has been developed using a dual Energy-Transfer (EnT) process. acs.org This reaction proceeds at room temperature, displays broad functional group tolerance, and is atom-economical. acs.org Similarly, copper-catalyzed photoinduced radical cyclization of ynamides offers a general and regioselective route to azetidines under mild, visible-light conditions. nih.gov

The table below outlines the application of green chemistry principles in the synthesis of azetidine analogues.

Synthetic Target/IntermediateGreen Chemistry PrincipleMethod/ReagentKey FindingReference
2-Substituted Azetines & 3-Substituted AzetidinesUse of a green solventCyclopentyl methyl ether (CPME) in flow synthesisThe combination of flow technology and a green solvent addresses sustainability concerns. acs.org
1-benzylazetidin-3-olUse of water as solvent, safer reagentsReaction of benzylamine and 2-(chloromethyl)oxirane in water; Na2CO3 for cyclizationA green and facile synthesis suitable for industrial production was developed. nih.govscienceopen.com
tert-butyl 3-hydroxyazetidine-1-carboxylateCleaner deprotection methodHydrogenation with 5% Pd/C in THFEfficient debenzylation with high yield (91%) and easy removal of by-products. scienceopen.com
Vinyl Azetidines & β-LactamsEnergy efficiency, atom economyVisible-light-mediated Energy-Transfer (EnT) from allenamidesA method to synthesize challenging heterocycles at room temperature with broad functional group tolerance. acs.org
AzetidinesUse of visible light, regioselectivityCopper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamidesProvides a general route to azetidines with full control of regioselectivity. nih.gov

Reactivity Profiles and Chemical Transformations of 3 Hydroxyazetidine 3 Carbonitrile and Its Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under various conditions. These reactions provide a valuable route to highly functionalized acyclic amines.

Nucleophilic Ring-Opening Mechanisms and Products

The ring-opening of azetidines can be initiated by a wide range of nucleophiles. rsc.orgmagtech.com.cn In the case of 3-substituted azetidines, the regioselectivity of the nucleophilic attack is highly dependent on the nature of the substituents on the ring and the nucleophile itself. For derivatives of 3-hydroxyazetidine-3-carbonitrile, particularly when the nitrogen is part of an azetidinium ion, nucleophilic attack is a facile process. researchgate.net

The reaction of N-protected this compound with different nucleophiles can lead to a variety of ring-opened products. The regioselectivity is generally governed by the electronic and steric effects of the substituents at the C3 position. For instance, the cyano and hydroxyl groups can influence the electrophilicity of the adjacent carbon atoms. While specific data on the nucleophilic ring-opening of this compound is not extensively documented in publicly available literature, the general principles of azetidine chemistry suggest that attack at either C2 or C4 is possible, leading to the formation of substituted 1,3-aminoalcohols or related structures. The synthesis of various 1,3-diamines, which are valuable motifs in medicinal chemistry, can be achieved through the ring-opening of azetidines.

A study on the intramolecular ring-opening of N-substituted azetidines has shown that a pendant amide group can act as a nucleophile, leading to decomposition under acidic conditions. nih.gov This highlights the potential for intramolecular reactions in appropriately substituted derivatives of this compound.

Table 1: Potential Products from Nucleophilic Ring-Opening of N-Protected this compound

Nucleophile (Nu⁻)Potential Product StructureProduct Class
R₂NH (Amine)1,3-Diamino Alcohol Derivative
RO⁻ (Alkoxide)1-Amino-3-alkoxy-2-aminomethylpropan-2-ol
RS⁻ (Thiolate)1-Amino-3-thioalkyl-2-aminomethylpropan-2-ol
CN⁻ (Cyanide)1,3-Diamino-2-cyanomethylpropan-2-ol

Note: The table represents potential products based on general azetidine reactivity. Specific experimental data for this compound is limited.

Acid-Catalyzed Ring Opening Reactions

The azetidine ring can be opened under acidic conditions, a reaction that is often facilitated by the protonation of the ring nitrogen, which enhances its leaving group ability. google.com The subsequent nucleophilic attack, often by the conjugate base of the acid or the solvent, leads to the cleavage of a C-N bond. beilstein-journals.org

For this compound, acid-catalyzed ring-opening is expected to proceed with regioselectivity influenced by the stability of the potential carbocationic intermediates or the transition states of the Sₙ2-like attack. The electron-withdrawing nature of the cyano group and the potential for the hydroxyl group to participate in the reaction can direct the outcome of the ring-opening. A patent describing the synthesis of 3-hydroxyazetidine hydrochloride mentions hydrolysis in the presence of an acid, which can lead to ring-opening. google.com

In a study on the decomposition of aryl azetidines, it was found that acidic conditions can catalyze an intramolecular ring-opening by a pendant amide group, leading to the formation of lactones and lactams. nih.gov This suggests that in the presence of suitable internal nucleophiles, the acid-catalyzed ring-opening of this compound derivatives can lead to cyclic products.

Transition Metal-Catalyzed Ring Opening (e.g., Ring-Opening Metathesis)

Transition metal catalysis offers a powerful tool for the selective functionalization of strained rings like azetidines. rsc.org Various transition metals, including palladium, nickel, and rhodium, have been employed to catalyze the ring-opening of azetidines with a range of nucleophiles. acs.orgnih.govorganic-chemistry.org These reactions often proceed with high regioselectivity and stereoselectivity.

While specific examples of transition metal-catalyzed ring-opening of this compound are scarce in the literature, the general reactivity patterns of functionalized azetidines provide insights into potential transformations. For instance, nickel-catalyzed Suzuki cross-coupling reactions have been used for the C-C bond formation at the C3 position of azetidines through a ring-opening mechanism involving a redox-active azetidine intermediate. acs.org This methodology could potentially be applied to derivatives of this compound to introduce aryl or vinyl groups.

Rhodium catalysts have also been utilized in the diastereoselective ring-opening of other strained nitrogen heterocycles, suggesting their potential applicability to the azetidine core of the target molecule.

Reactivity of the Nitrile Functional Group (–C≡N) in this compound

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group is a common transformation that can lead to either a carboxylic acid or an amide, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid. google.com A patent describes a method for the preparation of N-Boc-3-hydroxyazetidines which involves a hydrolysis step in the presence of acid. google.com

Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to give an imidic acid, which then tautomerizes to the amide. Saponification of the amide under the basic conditions leads to the carboxylate salt, which upon acidification yields the carboxylic acid.

The synthesis of N-benzhydryl-3-hydroxyazetidine-3-carboxamide has been reported, demonstrating the feasibility of converting the nitrile group to an amide while keeping the azetidine ring intact.

Table 2: Potential Products from the Hydrolysis of N-Protected this compound

Reagents and ConditionsProduct
H₃O⁺, ΔN-Protected 3-Hydroxyazetidine-3-carboxylic acid
NaOH, H₂O, Δ; then H₃O⁺N-Protected 3-Hydroxyazetidine-3-carboxylic acid
H₂O₂, baseN-Protected 3-Hydroxyazetidine-3-carboxamide

Nucleophilic Additions and Reductions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of addition products. Furthermore, the nitrile group can be reduced to a primary amine.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the nitrile carbon. The initial addition product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a route to introduce a new carbon-carbon bond at the C3 position, leading to 3-acyl-3-hydroxyazetidine derivatives.

The reduction of the nitrile group to a primary amine is a valuable transformation. A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. This would convert this compound into 3-(aminomethyl)-3-hydroxyazetidine, a useful building block containing both a primary amine and a tertiary alcohol within the azetidine framework. A variety of other reducing agents can also be employed for this transformation. nih.gov

Table 3: Potential Products from Nucleophilic Addition and Reduction of the Nitrile Group in N-Protected this compound

ReagentIntermediate ProductFinal Product (after workup)Product Class
1. RMgX2. H₃O⁺ImineN-Protected 3-Acyl-3-hydroxyazetidineKetone
1. RLi2. H₃O⁺ImineN-Protected 3-Acyl-3-hydroxyazetidineKetone
1. LiAlH₄2. H₂O-N-Protected 3-(Aminomethyl)-3-hydroxyazetidinePrimary Amine

Alpha-Carbon Functionalization (e.g., Alkylation adjacent to nitrile)

The carbon atom alpha to the nitrile group in this compound is a quaternary carbon, which inherently limits the possibility of direct alkylation at this position without prior modification. However, related azetidine derivatives lacking the 3-hydroxyl group can undergo functionalization at the C-3 position. For instance, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) involves the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. nih.gov This highlights that functionalization adjacent to the nitrile is often achieved through transformations of other groups on the azetidine ring rather than direct alkylation of the C-3 carbon in the parent this compound.

Reactivity of the Hydroxyl Functional Group (–OH) at the Azetidine C-3 Position

The hydroxyl group at the C-3 position is a key site for a variety of chemical transformations, enabling the synthesis of diverse azetidine derivatives.

The secondary alcohol of a protected 3-hydroxyazetidine can be oxidized to the corresponding ketone. A common method involves using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be oxidized to tert-butyl 3-oxoazetidine-1-carboxylate using TEMPO and an oxidant like sodium hypochlorite (B82951) (NaClO). scienceopen.com This ketone derivative is a crucial intermediate for further functionalization, such as in the synthesis of baricitinib. nih.govscienceopen.com

Table 1: Oxidation of Protected 3-Hydroxyazetidine

Starting Material Reagents Product Reference

To achieve selective reactions on other parts of the molecule, the hydroxyl group often requires protection. Common protecting groups for alcohols include ethers and esters. highfine.commasterorganicchemistry.com For instance, the nitrogen of the azetidine ring is often protected with a Boc (tert-butoxycarbonyl) group, which can be introduced by reacting the azetidine with di-tert-butyl dicarbonate. google.com The hydroxyl group itself can be protected by various standard protecting groups if necessary, with the choice depending on the reaction conditions for subsequent steps. Deprotection strategies must be chosen carefully to avoid cleavage of other sensitive functional groups. For example, silyl (B83357) ethers, a common choice for alcohol protection, are stable to many reagents but can be readily removed using a fluoride (B91410) source. masterorganicchemistry.com

Table 2: Common Protecting Groups for Alcohols

Protecting Group Type Examples Stability Deprotection Conditions Reference
Ethers Methyl, MOM, MEM, PMB Stable to base and mild acid Harsher acidic conditions, or specific reagents (e.g., DDQ for PMB) vanderbilt.edu
Silyl Ethers TMS, TBDMS, TIPS Stable to many reagents, sensitive to acid and fluoride Fluoride ion (e.g., TBAF), acidic conditions masterorganicchemistry.com

The hydroxyl group of 3-hydroxyazetidine and its derivatives can undergo esterification and etherification to produce a range of functionalized compounds. Esterification is typically achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base. highfine.com Etherification can be carried out under various conditions, for example, using the Williamson ether synthesis. These derivatizations are crucial for modifying the properties of the molecule, for instance, in the development of new therapeutic agents.

Further Functional Group Interconversions on the Azetidine Scaffold

The azetidine scaffold allows for a wide array of functional group interconversions beyond the hydroxyl and nitrile groups. fiveable.me For example, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. vanderbilt.edu The azetidine nitrogen, if unprotected, can be acylated, alkylated, or undergo other modifications. These transformations open up pathways to a vast chemical space of substituted azetidines.

Chemo- and Regioselectivity Considerations in Multi-functionalized Azetidine Reactions

Given the presence of multiple functional groups, chemo- and regioselectivity are paramount in the synthesis of complex azetidine derivatives. The choice of reagents and reaction conditions determines which functional group reacts. For example, when both a hydroxyl group and a secondary amine are present, a selective acylation of the more nucleophilic amine can often be achieved. Similarly, in the presence of a nitrile and a hydroxyl group, the choice of reducing agent can determine whether the nitrile is reduced or if other functional groups are affected. The use of protecting groups is a key strategy to control this selectivity, ensuring that reactions occur at the desired position. vanderbilt.edu The inherent strain of the azetidine ring also influences reactivity and must be considered when planning synthetic routes.

Advanced Spectroscopic and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 3-hydroxyazetidine-3-carbonitrile, providing detailed information about its proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms and their connectivity. In this compound, the key signals correspond to the protons on the azetidine (B1206935) ring. Due to the substitution at the C3 position, there is no proton directly on this carbon. The spectrum is therefore expected to show signals only for the methylene (B1212753) protons at the C2 and C4 positions and the amine and hydroxyl protons.

Based on data from the closely related compound, 3-hydroxyazetidine hydrochloride, the methylene protons are expected to appear as multiplets in the range of 3.7 to 4.0 ppm. chemicalbook.com The specific chemical shifts and coupling patterns for this compound would be influenced by the electronegativity of the adjacent nitrile and hydroxyl groups. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound (C₄H₆N₂O), four distinct signals are anticipated. The chemical shifts can be predicted based on standard values for similar functional groups. oregonstate.edu The carbon atom of the nitrile group (C≡N) is expected to appear in the 110-120 ppm range. oregonstate.edu The quaternary carbon at C3, bonded to both the hydroxyl and nitrile groups, would be found significantly downfield, likely in the 50-70 ppm range. The two equivalent methylene carbons (C2 and C4) adjacent to the nitrogen atom would appear further downfield than in a simple alkane due to the deshielding effect of the nitrogen, typically in the 40-60 ppm range. hmdb.ca

Table 1: Predicted NMR Data for this compound

Analysis Atom Predicted Chemical Shift (ppm) Notes
¹H NMRH2 / H4~3.7 - 4.2Multiplets, deshielded by adjacent nitrogen.
-NHVariableBroad singlet, exchangeable proton.
-OHVariableBroad singlet, exchangeable proton.
¹³C NMRC2 / C440 - 60Methylene carbons adjacent to nitrogen.
C350 - 70Quaternary carbon bonded to -OH and -CN.
-C≡N110 - 120Nitrile carbon. oregonstate.edu

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For this compound, this technique could provide precise measurements of bond lengths, bond angles, and torsional angles, which define the exact conformation of the four-membered azetidine ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This method distinguishes the target compound from other molecules that may have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₄H₆N₂O. The expected monoisotopic mass can be calculated with high precision. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would likely be observed as the protonated species, [M+H]⁺.

Molecular Formula: C₄H₆N₂O

Calculated Monoisotopic Mass: 98.04801 u

Protonated Species [M+H]⁺: C₄H₇N₂O⁺

Calculated Monoisotopic Mass of [M+H]⁺: 99.05529 u

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula C₄H₆N₂O, confirming the identity of the compound. For comparison, the related compound 3-hydroxyazetidine has a calculated exact mass of 109.0294416 Da. nih.gov

Vibrational Spectroscopy for Probing Specific Bond Features

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. Each functional group has characteristic absorption frequencies, making this technique excellent for identifying the key structural features of this compound.

The IR spectrum would be dominated by absorptions corresponding to the hydroxyl, amine, and nitrile groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadening due to hydrogen bonding.

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region is characteristic of the secondary amine N-H bond.

C-H Stretch: Absorptions for the methylene (CH₂) C-H stretches would appear just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band in the 2220-2260 cm⁻¹ range is a definitive indicator of the nitrile functional group.

N-H Bend: The bending vibration for the secondary amine typically appears around 1500-1650 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
O-H StretchTertiary Alcohol3200 - 3600Strong, Broad
N-H StretchSecondary Amine3300 - 3500Moderate
C-H StretchMethylene (CH₂)2850 - 2960Moderate
C≡N StretchNitrile2220 - 2260Medium, Sharp
N-H BendSecondary Amine1500 - 1650Moderate

Computational and Theoretical Chemistry Studies on Azetidine Systems

Quantum Chemical Calculations of Ring Strain Energy and Thermochemical Stability

The defining characteristic of four-membered rings is their inherent ring strain, a consequence of deviations from ideal bond angles and torsional interactions. Quantum chemical calculations are instrumental in quantifying this strain and predicting the thermochemical stability of such molecules.

The ring strain energy of the parent azetidine (B1206935) is calculated to be approximately 25.2-25.4 kcal/mol. wikipedia.org This value is comparable to other four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than less-strained five-membered rings such as pyrrolidine (B122466) (5.8 kcal/mol). wikipedia.org This substantial strain energy is a primary driver of azetidine's unique reactivity, particularly in ring-opening reactions. wikipedia.org The potential energy stored within the strained ring system can be harnessed to facilitate chemical transformations. wikipedia.org

Thermochemical stability, often evaluated computationally by comparing isomers, consistently shows that azetidine derivatives are thermodynamically less stable than their five-membered pyrrolidine counterparts. For instance, in studies of ring-formation reactions, quantum chemical calculations confirmed that pyrrolidine derivatives are thermodynamically more stable than the corresponding stressed four-membered azetidines. frontiersin.org This difference in stability underscores why the synthesis of azetidines often requires kinetically controlled conditions to prevent rearrangement to the more stable five-membered ring.

CompoundRing Strain Energy (kcal/mol)
Cyclopropane (B1198618)27.6
Aziridine26.7
Cyclobutane26.4
Azetidine 25.2
Oxetane25.0
Pyrrolidine5.8
Cyclopentane7.4
Piperidine0
Cyclohexane1.3

This table presents comparative ring strain energies for azetidine and other common cycloalkanes and heterocycles, derived from literature sources. wikipedia.org

Elucidation of Reaction Mechanisms via Transition State Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone for elucidating complex reaction mechanisms at the molecular level. By mapping potential energy surfaces and locating transition states, researchers can understand reaction pathways, predict selectivity, and rationalize experimental outcomes.

A prime example is the computational study of the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines. frontiersin.orgnih.gov Experimental results showed a high selectivity for the formation of the four-membered azetidine ring over the five-membered pyrrolidine ring. DFT calculations of the transition states revealed that the activation energy for the azetidine-forming pathway was significantly lower than that for the pyrrolidine-forming pathway in the presence of the lanthanum catalyst. frontiersin.org This computational finding provided a clear rationale for the observed kinetic control and high regioselectivity of the reaction. frontiersin.org

Similarly, DFT studies have been used to understand the ring-opening of N-acyl aziridines, a related strained heterocycle, confirming that the reaction proceeds through a concerted process via electron transfer. mdpi.com The synthesis of vinyl azetidines from allenamides has also been rationalized using DFT modeling, which helped to elucidate the role of a cocatalyst and the sequence of energy transfer steps. acs.org

For 3-Hydroxyazetidine-3-carbonitrile, transition state analysis would be crucial for predicting its reactivity. For instance, in a potential ring-opening reaction, the hydroxyl group could act as an internal nucleophile or coordinate to a Lewis acid catalyst, thereby lowering the energy of a specific transition state. Conversely, the strong electron-withdrawing nature of the cyano group would significantly influence the charge distribution in transition states, affecting reaction barriers. DFT calculations could precisely model these effects to predict the most likely reaction pathways.

Reaction StepCalculated ParameterValue (kcal/mol)
Azetidine FormationTransition State Energy (TS)Lower than Pyrrolidine TS
Pyrrolidine FormationTransition State Energy (TS)Higher than Azetidine TS
Energy Difference ΔE (TS_pyrrolidine - TS_azetidine) > 0

This table summarizes the qualitative results from DFT calculations on the transition states for the formation of azetidine vs. pyrrolidine in a catalyzed reaction, showing the kinetic preference for azetidine formation. frontiersin.org

Conformational Landscape Analysis of Substituted Azetidines

The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its torsional strain. This puckering, along with the inversion at the nitrogen atom, defines the conformational landscape of azetidine derivatives. Computational methods are essential for exploring this landscape, identifying stable conformers, and calculating the energy barriers between them.

Studies on N-substituted azetidines have shown that nitrogen inversion and ring puckering are dynamic processes with relatively low energy barriers. DFT calculations have been successfully employed to support experimental findings, for example, by confirming the anti-arrangement of substituents in 2-oxazolinylazetidines through comparison of calculated and experimental spectroscopic data.

For this compound, the conformational analysis is more complex due to the geminal disubstitution at C3. The hydroxyl and cyano groups can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring. The relative energies of these conformers would be dictated by a balance of several factors:

Steric Hindrance: The interaction of the substituents with the rest of the ring.

Electronic Interactions: Dipole-dipole interactions between the polar C-O, C-N, and C-CN bonds.

Intramolecular Hydrogen Bonding: A crucial factor for this specific molecule. A conformation that allows for a hydrogen bond between the hydroxyl proton and the nitrogen lone pair, or potentially the nitrogen of the cyano group, could be significantly stabilized.

Quantum chemical calculations would be the ideal method to investigate these possibilities, providing the geometries and relative stabilities of all possible conformers and the energy barriers for their interconversion.

Electronic Structure Analysis and Prediction of Chemical Reactivity

The electronic structure of a molecule, including the distribution of charge and the nature of its frontier molecular orbitals (HOMO and LUMO), governs its chemical reactivity. Computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) provide a detailed picture of these electronic features.

The reactivity of azetidines is largely dictated by two features: the nucleophilicity and basicity of the nitrogen atom's lone pair and the susceptibility of the strained C-C and C-N bonds to cleavage. The substituents on the ring play a critical role in modulating this reactivity.

In this compound, the electronic environment is heavily influenced by the two functional groups at C3:

Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. Its presence is expected to significantly decrease the electron density on the azetidine ring and, most notably, reduce the basicity of the nitrogen atom.

Hydroxyl Group (-OH): This group is electron-withdrawing via induction but can be a pi-donor. Its primary effect, combined with the cyano group, is to create a highly electron-deficient C3 carbon.

Computational studies on other systems have shown that the basicity of the azetidine nitrogen is highly sensitive to substituents. srce.hr For this compound, the pKa of the nitrogen is predicted to be substantially lower than that of the parent azetidine due to the powerful inductive pull of the adjacent substituents. This reduced basicity would affect its ability to act as a nucleophile or base in chemical reactions.

Furthermore, an MEP analysis would likely show the most negative potential (red region) located on the nitrogen of the cyano group and the oxygen of the hydroxyl group, with a less negative potential on the ring nitrogen compared to unsubstituted azetidine. The C3 carbon, bonded to nitrogen, oxygen, and the cyano group, would be a site of significant positive potential (blue region), marking it as a prime target for nucleophilic attack, which could initiate a ring-opening reaction.

Synthetic Utility of 3 Hydroxyazetidine 3 Carbonitrile As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic and Polycyclic Architectures

The strategic placement of both a nucleophilic hydroxyl group and an electrophilic nitrile group (which can also be converted into a nucleophilic amine or a carboxylic acid) makes 3-hydroxyazetidine-3-carbonitrile an ideal precursor for constructing fused and spirocyclic heterocyclic systems.

Detailed Research Findings:

The development of complex, three-dimensional molecules is a central theme in modern medicinal chemistry. Spirocycles, which contain two rings connected by a single common atom, are of particular interest. The azetidine (B1206935) ring provides a rigid, three-dimensional core, and the C3 position is a common point for functionalization to create spirocyclic structures.

The synthesis of multifunctional spirocycles has been achieved from cyclic ketones, which are precursors to cyanohydrins. nih.govresearchgate.net The general strategy involves the transformation of the ketone into a bifunctional intermediate that can undergo a subsequent ring-closing reaction. In the case of N-protected this compound, the hydroxyl and nitrile groups provide the necessary handles for such transformations. For instance:

Formation of Spiro-oxazolidinones: The nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo an intramolecular reaction with the adjacent hydroxyl group to form a spiro-lactam or be coupled with an amine to build more complex structures.

Formation of Spiro-imidazolines or Thiazolines: The nitrile can be reduced to an aminomethyl group. This resulting 1,2-amino alcohol functionality is a classic precursor for building various five-membered heterocycles, such as oxazolines, imidazolines (after reaction with an aldehyde or carboxylic acid derivative), or thiazolines (after reaction with a thio-carbonyl source).

Cascade Reactions: The concept of using a cyanohydrin functional group to build spiro-heterocycles has been demonstrated in other complex systems, such as the synthesis of steroidal spiro-β-lactams from dienamides, which proceeds through a cascade reaction involving a cyanohydrin-like intermediate. nih.gov This underscores the potential of the this compound motif in similar cascade or one-pot procedures to rapidly generate molecular complexity.

The synthesis of spirocyclic pyrrolidines and other related structures often utilizes cycloaddition reactions where an exocyclic double bond on a ring serves as a dipolarophile. nih.govrsc.org N-protected this compound can be dehydrated to form the corresponding α,β-unsaturated nitrile, which can then participate in such cycloaddition reactions to generate spiro-pyrrolidines or other complex polycyclic systems fused at the C3 position of the azetidine ring.

Role as a Scaffold for Novel Chemical Entities in Organic Synthesis

The rigid and conformationally constrained nature of the azetidine ring makes it an attractive scaffold for positioning functional groups in defined spatial orientations. This compound serves as an excellent starting point for creating novel azetidine-based amino acids and other unique building blocks for drug discovery. mdpi.comnih.gov

Detailed Research Findings:

Heterocyclic amino acids are valuable components in medicinal chemistry, often used to create peptides with improved stability or to mimic natural peptide conformations. nih.gov The this compound core is a direct precursor to several types of non-natural amino acids.

α-Hydroxy-β-amino Acid Analogues: Hydrolysis of the nitrile group in N-protected this compound leads to the formation of N-protected 3-hydroxyazetidine-3-carboxylic acid. This molecule is a constrained α-hydroxy-β-amino acid, a class of compounds with significant biological and synthetic interest.

α,β-Diamino Acid Analogues via the Strecker Synthesis: A more powerful application is its role in a Strecker-type synthesis. The precursor, N-protected azetidin-3-one (B1332698), can react with an amine (such as ammonia (B1221849) or a primary amine) and a cyanide source to form a 3-amino-3-carbonitrile derivative. Subsequent hydrolysis of the nitrile group furnishes a 3-aminoazetidine-3-carboxylic acid, which is a constrained α,β-diamino acid. This provides a direct route to highly functionalized and sterically defined building blocks.

Platform for Diversification: The azetidine scaffold has been used to synthesize a variety of functionalized amino acid derivatives. For example, N-Boc-azetidin-3-one can be converted into methyl (N-Boc-azetidin-3-ylidene)acetate, which then undergoes Michael additions with various heterocycles to create a library of novel amino acid derivatives. mdpi.comnih.gov While this route does not proceed through the cyanohydrin, it highlights the value of the azetidin-3-one precursor as a platform for generating diverse scaffolds, a role for which this compound is also well-suited.

Applications in Chiral Auxiliaries and Ligand Design for Asymmetric Catalysis

The development of new chiral ligands is fundamental to advancing asymmetric catalysis. The structural rigidity of the azetidine ring, combined with the presence of heteroatoms (nitrogen and oxygen) capable of coordinating to metal centers, makes chiral derivatives of this compound potential candidates for ligand development.

Detailed Research Findings:

The synthesis of enantiomerically pure building blocks is a cornerstone of modern organic synthesis. While specific applications of this compound as a chiral ligand are not yet extensively documented, the principles of ligand design suggest its potential. The synthesis would begin with a chiral N-protected azetidin-3-one.

The resulting chiral this compound would feature:

A stereocenter at the C3 position.

A nitrogen atom within the ring and an oxygen atom from the hydroxyl group, both of which can act as coordination sites for a metal catalyst.

The nitrile group, which can be synthetically modified to introduce other coordinating groups (e.g., an amino, phosphino, or oxazoline (B21484) group), allowing for the creation of bidentate or tridentate ligands.

The field of asymmetric synthesis features a wide array of chiral ligands, including those based on oxazolines (BOX ligands), phosphines, and chiral amines. ambeed.com The potential derivatization of chiral this compound into spiro-oxazoline or aminophosphine (B1255530) structures makes it a theoretically viable starting point for new ligand classes. The rigidity of the azetidine scaffold could enforce a specific geometry around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. However, the practical application and exploration of this potential remain an area for future research.

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Future research will likely focus on developing more atom-economical methods for synthesizing complex azetidines. acs.org This includes catalytic methods that avoid the use of stoichiometric reagents and protecting groups. Approaches such as visible-light-mediated photocycloadditions and C-H amination are at the forefront of creating functionalized azetidines from simple precursors. rsc.orgnih.gov

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique reactivity of the strained azetidine (B1206935) ring continues to be a source of synthetic innovation. rsc.orgresearchwithrutgers.com Strain-release-driven reactions, where the azetidine ring is opened to form larger or more complex structures, are a powerful tool. Furthermore, the development of new catalytic transformations to functionalize the azetidine ring directly, such as the metal-catalyzed functionalization of C-H bonds, is an active area of research that allows for late-stage modification of complex molecules. rsc.org

Integration of Artificial Intelligence and Machine Learning in Azetidine Synthetic Design

Artificial intelligence (AI) and machine learning are emerging as powerful tools in chemical synthesis. These technologies can predict reaction outcomes, suggest novel synthetic routes, and optimize reaction conditions. thescience.dev For challenging targets like substituted azetidines, AI can analyze vast datasets of known reactions to propose efficient synthetic pathways that might not be obvious to a human chemist, thereby accelerating the discovery and development of new azetidine-containing compounds. thescience.dev

Q & A

Q. What are the established synthetic routes for 3-Hydroxyazetidine-3-carbonitrile, and how can reaction efficiency and purity be validated?

Methodological Answer: Synthesis typically involves cyclization reactions or functional group transformations, such as the conversion of azetidine precursors via nitrile introduction. For example, analogous carbonitriles (e.g., pyridinecarbonitriles) are synthesized using nucleophilic substitution or catalytic coupling reactions . Purity validation requires high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight and detecting byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy: Focus on 1^1H and 13^{13}C NMR to identify hydroxyl (-OH) and nitrile (-CN) groups. The hydroxyl proton typically appears as a broad singlet (δ 1.5–5.0 ppm), while nitrile carbons resonate near δ 115–120 ppm .
  • Infrared (IR) Spectroscopy: Strong absorption bands at ~2250 cm1^{-1} (C≡N stretch) and ~3200–3600 cm1^{-1} (O-H stretch) are diagnostic.
  • Mass Spectrometry: Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can confirm molecular ion peaks and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the hydroxyl moiety. Use desiccants to mitigate moisture absorption. Safety data sheets for analogous azetidine derivatives recommend avoiding exposure to strong acids/bases and flammable materials .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of this compound in heterocyclic synthesis?

Methodological Answer: Regioselectivity in ring-forming reactions (e.g., [3+1] cycloadditions) can be controlled by:

  • Catalytic Systems: Use transition-metal catalysts (e.g., Pd or Cu) to direct bond formation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance nitrile reactivity.
  • Protecting Groups: Temporarily block the hydroxyl group to prevent unwanted side reactions. Computational modeling (DFT studies) can predict reactive sites and transition states .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions. Standardize protocols by:

  • Dose-Response Curves: Compare EC50_{50}/IC50_{50} values across multiple concentrations.
  • Cell Line Validation: Use authenticated cell lines (e.g., ATCC) to minimize genetic drift.
  • Positive Controls: Include reference compounds (e.g., known kinase inhibitors for kinase assays). Meta-analyses of published data and orthogonal assays (e.g., SPR vs. fluorescence polarization) can validate findings .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions and transition states for reaction mechanisms.
  • Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with experimental kinetic data .

Q. How can researchers mitigate challenges in scaling up this compound synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry: Continuous flow systems improve heat/mass transfer and reduce side reactions.
  • Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported palladium) to enhance reusability.
  • In-Line Analytics: Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to adjust parameters dynamically. Process optimization via Design of Experiments (DoE) methodologies is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.